

Unveiling DDCPPB-Glu: A Novel Antifolate Challenging a New Generation of Cancer Therapies

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Compound of Interest					
Compound Name:	DDCPPB-Glu				
Cat. No.:	B1669910	Get Quote			

In the landscape of cancer chemotherapy, antifolates have long been a cornerstone, disrupting the essential metabolic pathways of cancer cells. Now, a novel 6-5 fused ring heterocycle antifolate, **DDCPPB-Glu**, is emerging as a potent contender against established standard-of-care treatments. This guide provides a comprehensive comparison of **DDCPPB-Glu** against well-known antifolates such as methotrexate and pemetrexed, supported by preclinical data to offer researchers and drug development professionals a clear perspective on its potential.

Performance Against Standard-of-Care Antifolates

DDCPPB-Glu, also identified as compound 3a, has demonstrated significant antitumor activity in preclinical studies, exhibiting superior or comparable efficacy to methotrexate in various cancer models. Its unique chemical structure, featuring a 6-5 fused ring system, contributes to its potent inhibition of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism.

In Vitro Cytotoxicity

DDCPPB-Glu has shown broad-spectrum growth inhibitory activity across a range of cancer cell lines. Notably, it has demonstrated greater potency than methotrexate in murine leukemia (P388), colon carcinoma (colon 26 and colon 38), and human oral epidermoid carcinoma (KB) cells. The half-maximal inhibitory concentration (IC50) values, which represent the drug concentration required to inhibit the growth of 50% of cancer cells, underscore the superior in vitro efficacy of **DDCPPB-Glu**.



Compound	P388 (murine leukemia)	colon 26 (murine colon carcinoma)	colon 38 (murine colon carcinoma)	KB (human oral epidermoid carcinoma)
DDCPPB-Glu (3a)	0.001 μΜ	0.003 μΜ	0.004 μΜ	0.002 μΜ
Methotrexate	0.004 μΜ	0.012 μΜ	0.025 μΜ	0.003 μΜ

Table 1: In Vitro Growth Inhibitory Activity (IC50) of **DDCPPB-Glu** and Methotrexate against various cancer cell lines.

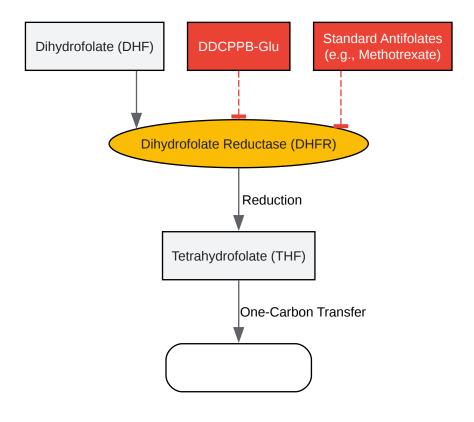
In Vivo Antitumor Efficacy

The promising in vitro results are mirrored in in vivo studies using animal models. In mice bearing P388 leukemia, **DDCPPB-Glu** administration led to a significant increase in lifespan, comparable to that observed with methotrexate treatment.[1] Furthermore, in a colon 26 colorectal carcinoma model, **DDCPPB-Glu** demonstrated therapeutic efficacy.[1] Strikingly, in a nude mouse model of human non-small cell lung carcinoma (LC-6), **DDCPPB-Glu** exhibited high effectiveness, highlighting its potential for treating solid tumors.[1]

Mechanism of Action: Targeting the Folate Pathway

Like other antifolates, **DDCPPB-Glu** exerts its anticancer effects by disrupting the folate metabolic pathway. This pathway is crucial for the synthesis of nucleotides, the building blocks of DNA and RNA, which are essential for cell division and growth.





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Folate metabolism and the inhibitory action of antifolates.

DDCPPB-Glu, along with standard antifolates like methotrexate, competitively inhibits DHFR. This inhibition leads to a depletion of tetrahydrofolate (THF), a vital cofactor for nucleotide synthesis. The resulting shortage of nucleotides hinders DNA replication and repair, ultimately leading to the death of rapidly dividing cancer cells.

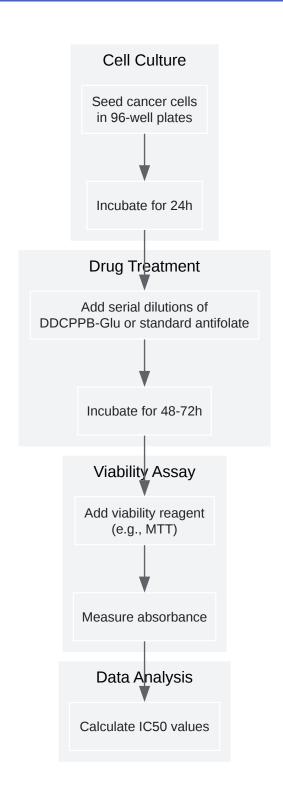
Experimental Protocols

The data presented in this guide are based on established experimental methodologies.

In Vitro Cell Growth Inhibition Assay

The IC50 values were determined using a standard cell viability assay. Cancer cell lines (P388, colon 26, colon 38, and KB) were cultured in appropriate media supplemented with fetal bovine serum. The cells were seeded in 96-well plates and exposed to a range of concentrations of **DDCPPB-Glu** and methotrexate for a specified period (typically 48-72 hours). Cell viability was then assessed using a colorimetric assay, such as the MTT or SRB assay, which measures the metabolic activity of viable cells. The IC50 value was calculated from the dose-response curve.





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References

- 1. Synthesis and antitumor activities of novel 6-5 fused ring heterocycle antifolates: N-[4- [omega-(2-amino-4-substituted-6,7-dihydrocyclopenta [d]pyrimidin-5-yl)alkyl]benzoyl]-L- glutamic acids PubMed [pubmed.ncbi.nlm.nih.gov]
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